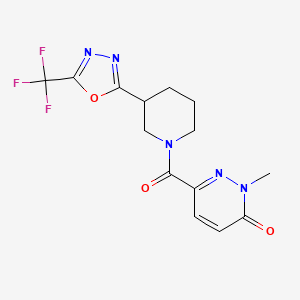
2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one" is a complex molecule that appears to be related to various heterocyclic compounds with potential pharmacological activities. The structure suggests the presence of multiple rings, including pyridazinone, oxadiazole, and piperidine moieties, which are often seen in compounds with antimicrobial and other biological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, concise routes to pyrazolopyridinyl pyridazinones involve cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine . Similarly, the synthesis of thiazolotriazolopyridine derivatives includes reactions with isocyanides and hydrazine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds, such as imidazopyridine derivatives, has been studied, revealing planar groups and specific bond angles and lengths that could influence the biological activity . The presence of a trifluoromethyl group is a common feature in these molecules, which could suggest similar electronic and steric properties in the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of such compounds often involves interactions with various biological targets. For example, oxadiazole derivatives have been synthesized and found to exhibit strong antimicrobial activity . The presence of the oxadiazole ring in the compound suggests potential for similar biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the trifluoromethyl group can significantly affect the lipophilicity and electronic properties of the molecule . The planarity and potential for hydrogen bonding, as seen in imidazopyridine derivatives, could also affect the solubility and stability of the compound .
Case Studies
Several case studies have demonstrated the biological activity of related compounds. Novel thiazolotriazolopyridine derivatives have shown significant antimicrobial activity against a range of bacteria and fungi . Oxadiazole derivatives have also been evaluated for their antioxidant and antimicrobial activities, with some showing high activity against various pathogens . These studies provide a context for the potential applications of the compound .
科学的研究の応用
Synthesis and Reactivity
Synthesis of Pyridopyrazolopyrimidine Derivatives : Research demonstrates the reaction of 6-(2-Thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine with different active methylene compounds to afford pyridopyrazolopyrimidine derivatives. This showcases the compound's potential in generating new chemical entities with possible biological activities (Rateb, 2014).
Studies with Enamines : The synthesis and reactivity of 4-Nitrophenyl-1-piperidinostyrene with aromatic diazonium salt to afford arylhydrazonal and its subsequent condensation with active methylene compounds to yield pyridazine derivatives are highlighted. This research provides insights into the synthetic routes for creating oxadiazole and 1,2,3-triazole derivatives from the base compound (Abdallah, Salaheldin, & Radwan, 2007).
Ring Transformation and Antimicrobial Activity : The transformation of 3-(indol-3-yl-methylene)-5-phenyl-2(3H)-furanone into various heterocycles including pyridazin-3(4H)-ones and 1,3,4-oxadiazoles, highlights the chemical flexibility and potential for biological application of the base structure. The antimicrobial activities of these synthesized compounds against bacteria and fungi were also examined, indicating their potential use in antimicrobial studies (Abou-Elmagd, El-ziaty, & Abdalha, 2015).
Biological Applications
- Antimicrobial Activity : A study on the synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring reported strong antimicrobial activity. This suggests the potential of derivatives for development as antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Synthetic Methodologies
- Solvent-Free Heterocyclic Synthesis : Research on solvent-free synthetic methodologies for oxadiazoles and other heterocycles offers insights into eco-friendly and efficient production techniques for these compounds. This approach is significant for the synthesis of complex molecules with minimal environmental impact (Martins, Frizzo, Moreira, Buriol, & Machado, 2009).
特性
IUPAC Name |
2-methyl-6-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O3/c1-21-10(23)5-4-9(20-21)12(24)22-6-2-3-8(7-22)11-18-19-13(25-11)14(15,16)17/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDJJDOOFNIWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2510782.png)
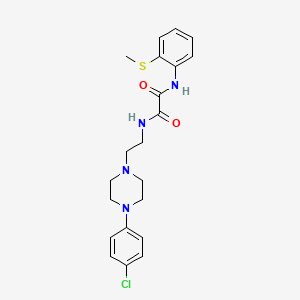
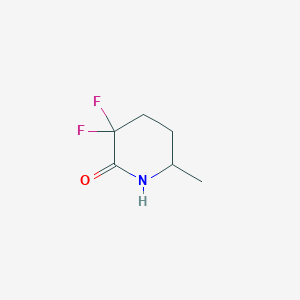
![4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2510788.png)
![N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2510789.png)
![Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510791.png)
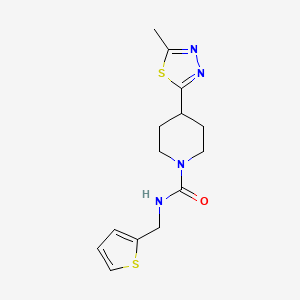
![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)
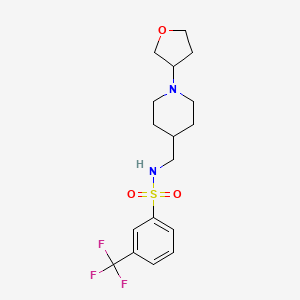
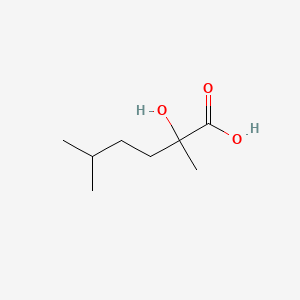
![9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2510800.png)
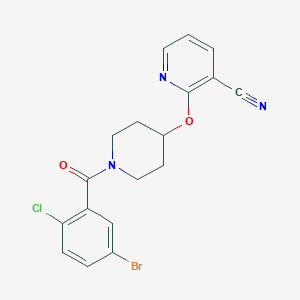
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2510803.png)
![Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride](/img/structure/B2510804.png)